molecular formula C13H12ClNO3S B040869 3-(Chloroacetyl)-1-tosylpyrrole CAS No. 124511-96-2

3-(Chloroacetyl)-1-tosylpyrrole

Cat. No.: B040869
CAS No.: 124511-96-2
M. Wt: 297.76 g/mol
InChI Key: YOGUEUYPEHSNNN-UHFFFAOYSA-N
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Description

3-(Chloroacetyl)-1-tosylpyrrole: is a chemical compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a chloroacetyl group and a tosyl group attached to the pyrrole ring

Scientific Research Applications

Chemistry: 3-(Chloroacetyl)-1-tosylpyrrole is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the construction of more complex molecules.

Biology: In biological research, this compound is used to study the interactions of pyrrole derivatives with biological macromolecules. It can be used to probe the binding sites of enzymes and receptors.

Medicine: This compound has potential applications in medicinal chemistry. It can be used as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used as a starting material for the synthesis of polymers, dyes, and other functional materials.

Mechanism of Action

Target of Action

The primary target of 3-(Chloroacetyl)-1-tosylpyrrole is the AKT enzyme , a serine/threonine kinase that plays a pivotal role in promoting transformation and chemoresistance by inducing proliferation and inhibiting apoptosis . This makes AKT a critical target for cancer therapy .

Mode of Action

This compound interacts with its targets through a process of inhibition . The compound strongly inhibits the microsomal elongase system of the endoplasmic reticulum, a 4-step catalytic system . This inhibition depends on the amide structure and on stereospecificity . It is also suggested that the compound may bind covalently to enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-SH) groups .

Biochemical Pathways

The compound affects the biosynthesis of very-long-chain fatty acids (VLCFAs) . VLCFAs, having more than 18 C-atoms (like C20, 22, 24), are formed by a microsomal elongase system of the endoplasmic reticulum . The inhibition of this system by this compound can disrupt the normal balance of VLCFAs, potentially leading to various downstream effects .

Pharmacokinetics

For instance, a study on Chloroacetyl Acetyl-L-carnitine showed that the compound was well-absorbed and distributed in the body . .

Result of Action

The action of this compound results in promising anticarcinogenic action . For instance, it has been found to have potent anti-proliferative action against the triple-negative breast cancer MDA-MB-231 cell line . The compound demonstrated promising anticarcinogenic action, with certain variants showing significant inhibition at specific concentrations .

Action Environment

The action, efficacy, and stability of this compound, like many other compounds, can be influenced by various environmental factorsAdditionally, the broader environmental context, including socio-economic and policy environments, can influence the use and effectiveness of such compounds .

Safety and Hazards

Chloroacetyl chloride is toxic, burns skin, and is severely irritating to the eyes and respiratory tract . It is very toxic by inhalation . External contact causes severe irritation of eyes and skin .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloroacetyl)-1-tosylpyrrole typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the pyrrole with p-toluenesulfonyl chloride in the presence of a base such as pyridine.

    Introduction of the Chloroacetyl Group: The chloroacetyl group can be introduced by reacting the tosylated pyrrole with chloroacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloroacetyl group in 3-(Chloroacetyl)-1-tosylpyrrole can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The pyrrole ring can undergo oxidation reactions to form pyrrole-2,5-diones or other oxidized derivatives.

    Reduction Reactions: The chloroacetyl group can be reduced to form the corresponding alcohol or amine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Major Products Formed:

    Substitution Reactions: The major products are the corresponding substituted derivatives of this compound.

    Oxidation Reactions: The major products are oxidized derivatives such as pyrrole-2,5-diones.

    Reduction Reactions: The major products are reduced derivatives such as alcohols or amines.

Comparison with Similar Compounds

    3-(Chloroacetyl)pyrrole: Lacks the tosyl group, making it less lipophilic.

    1-Tosylpyrrole: Lacks the chloroacetyl group, reducing its reactivity towards nucleophiles.

    3-(Bromoacetyl)-1-tosylpyrrole: Similar structure but with a bromoacetyl group instead of a chloroacetyl group, which may affect its reactivity and biological activity.

Uniqueness: 3-(Chloroacetyl)-1-tosylpyrrole is unique due to the presence of both the chloroacetyl and tosyl groups. This combination of functional groups imparts distinct chemical reactivity and biological properties to the compound, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

2-chloro-1-[1-(4-methylphenyl)sulfonylpyrrol-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3S/c1-10-2-4-12(5-3-10)19(17,18)15-7-6-11(9-15)13(16)8-14/h2-7,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGUEUYPEHSNNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60569709
Record name 2-Chloro-1-[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124511-96-2
Record name 2-Chloro-1-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrol-3-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124511-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a 100 cm3 one neck flask fitted with a condenser and a calcium chloride guard, 4 g of 3-acetyl-1-tosyl pyrrole 2 (15 mmoles) was introduced together with 30 cm3 of methanol. Then 4.5 g of 2,3,4,5,6,6-hexachloro-2,4-hexadiene-1-one (15 mmoles) was set under reflux during 6 hours and maintained under stirring at ambient temperature during one night. The solvent was evaporated and the crude product (8.5 g) was dissolved in 15 cm3 of chloroform, filtered (the pentachlorophenol was not very soluble in this solvent) and separated on silica gel column (250 g; 60-200 82 m; eluting with 1-29-70 acetic acid-ethyl acetate-heptane; VR =650 cm3) to give 2.35 g of white crystals 3 (M=297.5, yield: 53%).
[Compound]
Name
one
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
2,3,4,5,6,6-hexachloro-2,4-hexadiene-1-one
Quantity
4.5 g
Type
reactant
Reaction Step Three
Yield
53%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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